2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile typically involves the nitration of 4-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control of reaction conditions, such as temperature and reagent concentrations, to achieve high yields and purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Reduction: 2-(2-Amino-4-(trifluoromethyl)phenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is primarily related to its ability to undergo various chemical reactions. The nitro group can be reduced to an amine, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with molecular targets .
Comparison with Similar Compounds
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Nitro-4-(trifluoromethyl)phenol
Comparison: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSFUABKGQLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379695 | |
Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-06-4 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13544-06-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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